3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-2-yl)methyl]thiourea
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Overview
Description
3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-2-yl)methyl]thiourea is a complex organic compound that features a combination of aromatic rings, a thiourea group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-2-yl)methyl]thiourea typically involves multiple steps:
Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a suitable phenyl precursor.
Synthesis of the 5-fluoro-2-methyl-1H-indole intermediate: This involves the fluorination and methylation of an indole precursor.
Coupling of the intermediates: The two intermediates are coupled using a suitable linker, such as an ethyl group.
Introduction of the thiourea group: The final step involves the reaction of the coupled intermediate with thiourea under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and indole groups.
Reduction: Reduction reactions can occur at the thiourea group, potentially converting it to a thiol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used under acidic or basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include thiols or amines.
Substitution: Products depend on the substituents introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in biochemical assays to study enzyme activity or protein interactions.
Industry
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-2-yl)methyl]thiourea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, facilitating binding to target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-2-yl)methyl]urea: Similar structure but with a urea group instead of thiourea.
3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-2-yl)methyl]amine: Similar structure but with an amine group instead of thiourea.
Uniqueness
The presence of the thiourea group in 3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-2-yl)methyl]thiourea provides unique chemical reactivity and binding properties compared to its analogs. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2S/c1-17-21(22-14-18(27)7-9-23(22)29-17)11-13-31(16-19-6-4-5-12-28-19)26(34)30-24-15-20(32-2)8-10-25(24)33-3/h4-10,12,14-15,29H,11,13,16H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANXLPMOHFKXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CC=N3)C(=S)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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